molecular formula C12H15NO3S2 B8220547 6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide

6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide

Cat. No.: B8220547
M. Wt: 285.4 g/mol
InChI Key: BQNGORGOLOEWGJ-UHFFFAOYSA-N
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Description

6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms within its structure contributes to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone oxide back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Sulfone Derivatives: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions at the sulfonyl group.

Scientific Research Applications

6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylphenyl)sulfonyl-2-thia-6-azaspiro[3.3]heptane: Lacks the oxide group, leading to different reactivity and properties.

    2-Azaspiro[3.3]heptane Derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the core structure.

Uniqueness

6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide is unique due to the presence of the sulfone oxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-2λ4-thia-6-azaspiro[3.3]heptane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c1-10-2-4-11(5-3-10)18(15,16)13-6-12(7-13)8-17(14)9-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNGORGOLOEWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CS(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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